2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine
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Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 2-position and an amine group at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like NaOCl, Pb(OAc)4, or MnO2.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolo[1,5-A]pyridines.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 6-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Uniqueness
2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 2-position and the amine group at the 6-position can influence its interactions with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSRLBALSXILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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